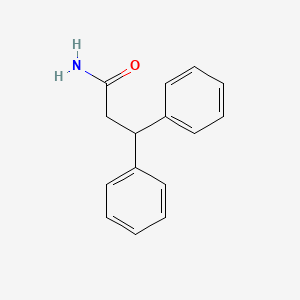

3,3-Diphenylpropanamide

Descripción

Historical Context of Diphenylpropanamide Scaffold Chemistry

The diphenylpropanamide scaffold does not have a singular, celebrated moment of discovery but rather has emerged from the broader evolution of organic synthesis and medicinal chemistry. The fundamental reactions that enable the construction of such structures have been known for a considerable time. For instance, the synthesis of related compounds, such as N-benzyl-3,3-diphenylpropenamide, has been achieved through established methods like the Reformatsky reaction, which involves the reaction of an alpha-halo ester with a carbonyl compound in the presence of zinc. psu.edu This suggests that the underlying chemical principles for creating the diphenylpropyl framework have been part of the synthetic chemist's toolkit for many decades.

The historical significance of scaffolds like diphenylpropanamide is often tied to the concept of "privileged scaffolds" in medicinal chemistry. cutm.ac.in This term refers to molecular frameworks that are able to bind to multiple biological targets, making them attractive starting points for drug discovery programs. While the diphenylpropanamide scaffold itself may not be as widely recognized as some other privileged structures, its presence in compounds investigated for a range of biological activities points to its perceived value by researchers. The development of medicinal chemistry has seen a continuous search for novel molecular architectures, and the diphenylpropanamide structure represents one such area of exploration. cutm.ac.in

Significance of the 3,3-Diphenylpropanamide Core Structure in Organic Synthesis

The this compound core is a significant structure in organic synthesis primarily due to its role as a versatile intermediate and a building block for more complex molecules. Organic chemistry is fundamentally concerned with the synthesis and study of carbon-containing compounds, and the this compound structure provides a robust platform for a variety of chemical transformations. nih.gov

One of the key aspects of its significance lies in the reactivity of its functional groups. The amide moiety can undergo various reactions, and the two phenyl groups can be substituted to modulate the electronic and steric properties of the molecule. This allows for the creation of a library of derivatives with diverse characteristics. For example, the synthesis of a novel series of substituted this compound derivatives was achieved by reacting 3,3-diphenyl propanoyl chloride with different amines and amino acids. researchgate.net This highlights the utility of the core structure in generating a range of compounds for further study.

Furthermore, the this compound scaffold has been utilized in the synthesis of heterocyclic compounds. For instance, nitrile ylides generated from related imidoyl chlorides have been used in cycloaddition reactions to form imidazoles. psu.edu This demonstrates the potential of the diphenylpropanamide core to serve as a precursor for the construction of more complex ring systems, which are prevalent in many biologically active molecules. The ability to serve as a starting material for diverse molecular architectures underscores its importance in the field of organic synthesis.

Overview of Academic Research Trajectories for this compound

Academic research on this compound and its derivatives has primarily focused on the synthesis of new analogues and the investigation of their biological activities. A significant trajectory in this area is the exploration of their potential as therapeutic agents.

A notable study by Chaudhary et al. (2019) involved the synthesis of a series of substituted this compound derivatives (I-VIII) and their subsequent evaluation for anthelmintic, antibacterial, and antifungal properties. researchgate.net The synthesized compounds were characterized using infrared (IR) and proton nuclear magnetic resonance (1H-NMR) spectrometry. The research found that some of these derivatives exhibited significant biological activity. For example, compounds bearing an amino acid moiety showed impressive anthelmintic activity when compared to the standard drug albendazole. researchgate.netresearchgate.net Specifically, certain derivatives were more effective in terms of the time taken to cause paralysis and death in housefly worms and earthworms. researchgate.net

In addition to their anthelmintic potential, some of the synthesized derivatives also displayed promising antibacterial and antifungal activity. researchgate.net Several compounds demonstrated maximum activity against Gram-negative bacterial strains like Escherichia coli and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans and Aspergillus niger, with their performance being comparable to standard drugs like ciprofloxacin (B1669076) and griseofulvin, respectively. researchgate.net This line of research suggests a clear trajectory towards the development of new antimicrobial and anthelmintic agents based on the this compound scaffold. The study concluded that amino acid/peptide derivatives of diphenylpropanamides could be particularly promising as anthelmintic agents, warranting further investigation. researchgate.net

Another research avenue has been the investigation of dimethyl-diphenyl-propanamide derivatives as nonsteroidal dissociated glucocorticoid receptor agonists. ebi.ac.ukacs.org This work aimed to identify compounds with anti-inflammatory activity comparable to existing drugs but with reduced side effects. ebi.ac.uk This indicates a research trajectory focused on fine-tuning the pharmacological profile of the diphenylpropanamide scaffold for specific therapeutic targets.

The following table provides an overview of some of the compound classes mentioned in the research discussed:

| Compound Class | Key Research Focus | Reference |

| Substituted this compound Derivatives | Anthelmintic, Antibacterial, and Antifungal Activity | researchgate.netresearchgate.net |

| Dimethyl-Diphenyl-Propanamide Derivatives | Nonsteroidal Dissociated Glucocorticoid Receptor Agonists | ebi.ac.ukacs.org |

| N-benzyl-3,3-diphenylpropenamide | Intermediate in the synthesis of heterocyclic compounds (imidazoles) | psu.edu |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,3-diphenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMSJANEHGEKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10322705 | |

| Record name | 3,3-diphenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7474-19-3 | |

| Record name | NSC401877 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-diphenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3 Diphenylpropanamide and Its Derivatives

Classical Approaches to Propanamide Synthesis

Traditional methods for forming the amide bond are well-established in organic chemistry and are frequently employed for the synthesis of propanamides. These approaches typically involve the reaction of a carboxylic acid derivative with an amine.

Amidation Reactions and Condensation Processes

Amidation is a fundamental reaction in organic synthesis that forms an amide bond. One common method is the direct condensation of a carboxylic acid with an amine. vedantu.com This process typically requires high temperatures to drive off the water molecule formed during the reaction. For instance, propanamide can be synthesized through the condensation reaction between urea and propanoic acid or by the dehydration of ammonium propionate. wikipedia.org

Another classical approach involves the use of coupling reagents that activate the carboxylic acid, facilitating the nucleophilic attack by the amine. researchgate.net Common condensing agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium salt-based reagents like HATU and HBTU. These reagents convert the carboxylic acid into a more reactive intermediate, allowing the amidation to proceed under milder conditions. The general scheme for such a condensation reaction is the activation of a carboxylic acid followed by nucleophilic displacement by an amine. researchgate.net

Synthesis from Related Acyl Chlorides (e.g., 3,3-Diphenylpropanoyl Chloride) with Amines/Amino Acids

A highly effective and widely used method for the synthesis of amides is the reaction of an acyl chloride with an amine. chemguide.co.uk This nucleophilic acyl substitution reaction is typically rapid and exothermic. For the synthesis of 3,3-diphenylpropanamide derivatives, 3,3-diphenylpropanoic acid is first converted to its more reactive acyl chloride, 3,3-diphenylpropanoyl chloride. This can be achieved using reagents such as thionyl chloride or oxalyl chloride. ucl.ac.uk

The resulting 3,3-diphenylpropanoyl chloride is then reacted with a suitable amine or the amino group of an amino acid to furnish the desired this compound derivative. researchgate.net This reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk The subsequent elimination of a chloride ion and a proton from the nitrogen atom yields the stable amide product. chemguide.co.uk A base, such as triethylamine or an excess of the reacting amine, is often added to neutralize the hydrogen chloride byproduct. chemguide.co.ukhud.ac.uk

A study detailed the synthesis of a novel series of substituted this compound derivatives by reacting 3,3-diphenylpropanoyl chloride with various amines and amino acids, demonstrating the utility of this method. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reference |

| 3,3-Diphenylpropanoyl Chloride | Various Amines | Substituted this compound Derivatives | researchgate.net |

| 3,3-Diphenylpropanoyl Chloride | Various Amino Acids | Substituted this compound Derivatives | researchgate.net |

| Ethanoyl Chloride | Ethylamine | N-ethylethanamide | chemguide.co.uk |

Advanced Synthetic Strategies

Modern synthetic chemistry has introduced more sophisticated and efficient methods for amide bond formation, including catalytic systems and multi-component reactions that offer advantages in terms of atom economy, substrate scope, and operational simplicity.

Ruthenium-Catalyzed Hydroxyamidation Reactions

Ruthenium complexes have emerged as effective catalysts for various organic transformations, including the synthesis of amides. One advanced strategy is the direct synthesis of amides from alcohols and amines, which involves a dehydrogenative coupling. nih.gov Ruthenium N-heterocyclic carbene (NHC) complexes can catalyze this transformation, which liberates dihydrogen as the only byproduct and does not require stoichiometric additives. nih.gov

The proposed mechanism involves the initial dehydrogenation of a primary alcohol to form a ruthenium-coordinated aldehyde. The amine then adds to this aldehyde to form a hemiaminal, which subsequently undergoes another dehydrogenation step to yield the final amide product. nih.gov This catalytic cycle provides a green and efficient route to amides from readily available starting materials. While not a direct hydroxyamidation in the sense of adding to a pre-existing hydroxy group, this method effectively couples an alcohol (a source of a hydroxyl group) and an amine to form an amide.

| Catalyst System | Reactants | Product | Key Features | Reference |

| [RuCl₂(cod)], IiPr·HCl, TCPP·HBF₄, KOBuᵗ | Primary Alcohols, Amines | Amides | In situ catalyst generation | nih.gov |

| [RuCl₂(IiPr)(p-cymene)], P(Cy)₃, KOBuᵗ | Primary Alcohols, Amines | Amides | Uses a well-defined complex | nih.gov |

| Hoveyda-Grubbs 1st gen., IiPr·HCl, KOBuᵗ | Primary Alcohols, Amines | Amides | Employs a metathesis catalyst | nih.gov |

Mannich Reaction Applications in Diphenylpropanamide Synthesis

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgadichemistry.com The product is a β-amino carbonyl compound known as a Mannich base. wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation and the introduction of an aminoalkyl group. unacademy.com

In the context of synthesizing scaffolds related to this compound, a Mannich-type reaction could be envisioned. The reaction mechanism initiates with the formation of an electrophilic iminium ion from the amine and aldehyde. wikipedia.orgadichemistry.com An enolizable carbonyl compound, acting as the active hydrogen component, then attacks the iminium ion to form the β-amino carbonyl product. wikipedia.org By selecting appropriate starting materials, this reaction can be adapted to construct precursors or analogues of the diphenylpropanamide structure. The reaction is typically performed under acidic conditions, which facilitates both the formation of the iminium ion and the enolization of the carbonyl component. adichemistry.com

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.govnih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules. nih.gov

The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that is particularly well-suited for the synthesis of peptide-like scaffolds. This reaction involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. The product is an α-acylamino amide. By strategically choosing the four components, it is possible to assemble complex structures resembling this compound derivatives in a single step. For instance, a study demonstrated the synthesis of a library of amino acid derivatives using a one-pot, four-component Ugi approach to generate diverse scaffolds. rug.nl This strategy allows for significant variation in the final product by simply changing any of the starting materials, making it a powerful tool for medicinal chemistry and the exploration of chemical space. rug.nlrsc.org

| Multi-Component Reaction | Components | Product Type | Key Advantage | Reference |

| Ugi-4CR | Ketone/Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | High diversity from simple starting materials | nih.govrug.nl |

| Mannich Reaction | Enolizable Carbonyl, Aldehyde, Amine | β-Amino Carbonyl | C-C bond formation and aminoalkylation | wikipedia.orgorganic-chemistry.org |

Friedel-Crafts Alkylation Precursors for Diphenylpropyl Nitrile Formation

A key precursor to this compound is 3,3-diphenylpropanenitrile. One notable method for its synthesis is the Friedel-Crafts alkylation reaction. mdpi.com This classic carbon-carbon bond-forming reaction involves the electrophilic substitution of an aromatic ring. In this specific application, benzene (B151609) serves as the aromatic substrate and cinnamonitrile acts as the alkylating agent.

A patented method highlights the use of cinnamonitrile and benzene as the primary raw materials for the synthesis of 3,3-diphenylpropylamine, with 3,3-diphenylpropanenitrile being the key intermediate formed through this Friedel-Crafts alkylation. mdpi.com

Table 1: Precursors for Friedel-Crafts Alkylation in 3,3-Diphenylpropanenitrile Synthesis

| Role | Chemical Compound |

|---|---|

| Aromatic Substrate | Benzene |

| Alkylating Agent | Cinnamonitrile |

Stereoselective and Asymmetric Synthesis Approaches

Achieving specific stereoisomers of this compound and its derivatives is a significant focus in modern synthetic chemistry. This is accomplished through stereoselective and asymmetric synthesis, which allows for the control of chirality, leading to the formation of enantiomerically enriched or diastereomerically pure products.

Chiral Catalyst Development for Diphenylpropanamide Synthesis

The development of chiral catalysts is central to the asymmetric synthesis of compounds like this compound. These catalysts create a chiral environment that favors the formation of one enantiomer over the other. While specific catalysts developed exclusively for this compound are not extensively documented, the principles and types of catalysts used for analogous asymmetric transformations are directly applicable.

Chiral Organocatalysts: A prominent area of research involves the use of metal-free small organic molecules as catalysts. Cinchona alkaloid derivatives, for instance, have been widely used in asymmetric Michael additions, a type of reaction that can be employed to form the carbon backbone of substituted propanamides. nih.govbuchler-gmbh.com These catalysts, often bifunctional with both a basic amine and a hydrogen-bond-donating group, can activate both the nucleophile and the electrophile to achieve high enantioselectivity. buchler-gmbh.comrsc.org For example, chiral amine-thioureas and squaramide-based catalysts have shown high efficiency in asymmetric Michael additions. buchler-gmbh.comrsc.org

Chiral Lewis Acids: Chiral Lewis acid catalysts, often metal complexes with chiral ligands, are also instrumental in asymmetric synthesis. For instance, chiral phosphoric acids have been successfully used in asymmetric Friedel-Crafts alkylations of indoles with α,β-unsaturated ketones, demonstrating their potential for catalyzing the addition of aryl groups to prochiral substrates. rsc.org The development of such catalysts for the asymmetric Friedel-Crafts alkylation of arenes with α,β-unsaturated nitriles would be a direct approach to chiral 3,3-diarylpropanenitriles.

Table 2: Examples of Chiral Catalyst Types for Asymmetric Synthesis Relevant to Propanamide Scaffolds

| Catalyst Type | Example Sub-class | Relevant Reaction Type |

|---|---|---|

| Organocatalysts | Cinchona Alkaloid Derivatives | Asymmetric Michael Addition |

| Chiral Amine-Thioureas | Asymmetric Michael Addition | |

| Chiral Phosphoric Acids | Asymmetric Friedel-Crafts Alkylation |

Diastereoselective Synthesis of Substituted Propanamide Scaffolds

When a molecule has two or more stereocenters, diastereomers can exist. Diastereoselective synthesis aims to control the relative configuration of these stereocenters. This is particularly relevant for derivatives of this compound that may bear additional substituents.

One common strategy to achieve diastereoselectivity is through substrate-controlled synthesis, where a chiral auxiliary attached to the starting material directs the stereochemical outcome of a subsequent reaction. Another approach is reagent-controlled synthesis, where a chiral reagent or catalyst influences the formation of a specific diastereomer.

For instance, the Michael addition of a nucleophile to a chiral α,β-unsaturated amide can proceed with high diastereoselectivity, controlled by the existing stereocenter. Similarly, the diastereoselective synthesis of substituted pyrrolidines has been achieved through asymmetric multicomponent reactions, showcasing methods that can create multiple stereogenic centers in a single step with high control. While not directly on a propanamide scaffold, these methodologies are applicable to the synthesis of complex, substituted propanamides.

Research in the area of diastereoselective synthesis of β-substituted-α,γ-diaminobutyric acids has demonstrated that the Michael addition of chiral iminolactones to nitroalkenes can yield products with excellent diastereoselectivities (up to >99:1 dr). This highlights the potential for creating highly substituted and stereochemically defined propanamide precursors.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,3-Diphenylpropanenitrile |

| Benzene |

| Cinnamonitrile |

| Aluminum chloride |

| 3,3-Diphenylpropylamine |

| Indoles |

| α,β-Unsaturated ketones |

| Chiral phosphoric acids |

| Chiral iminolactones |

| Nitroalkenes |

| β-Substituted-α,γ-diaminobutyric acids |

Chemical Transformations and Reactivity of 3,3 Diphenylpropanamide

Reactivity of Amide Functionality

The amide group is a cornerstone of the molecule's reactivity, offering pathways for both cleavage and substitution.

Hydrolysis Reactions

The amide bond in 3,3-Diphenylpropanamide can be cleaved through hydrolysis to yield 3,3-diphenylpropanoic acid and ammonia (B1221849). This reaction, which breaks the carbon-nitrogen bond, typically requires forceful conditions such as heating in the presence of a strong acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: In the presence of a strong base, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then expels the amide anion, which is subsequently protonated to form ammonia.

These hydrolysis reactions are fundamental transformations for converting amides back to their parent carboxylic acids.

N-Substitution Reactions

N-substitution involves the replacement of one or more hydrogen atoms on the amide nitrogen with other functional groups. Due to the primary nature of the amide in this compound (-CONH₂), it can undergo reactions with various electrophiles. For instance, alkylation can be achieved using alkyl halides, although the reaction can be challenging due to the relatively low nucleophilicity of the amide nitrogen. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, which reduces its reactivity compared to an amine.

Transformations Involving Side Chains and Aromatic Rings

The diphenylmethyl group and the two phenyl rings provide additional sites for chemical reactions, including oxidation, reduction, and aromatic substitution.

Oxidation Reactions

While the amide group is generally resistant to oxidation, the aliphatic side chain, specifically the carbon atom bonded to the two phenyl rings (the benzylic position), could theoretically be a site for oxidation. However, standard oxidizing agents must be chosen carefully to avoid degradation of the molecule. Specific literature on the oxidation of this compound is not prominent, but reactions targeting benzylic C-H bonds are a known class of transformations in organic chemistry.

Reduction Reactions

The amide functionality of this compound can be completely reduced to an amine. ucalgary.caechemi.com This transformation converts the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-). A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this reaction, as less reactive reagents like sodium borohydride (B1222165) are generally ineffective at reducing amides. ucalgary.camasterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition, ultimately yielding 3,3-diphenylpropylamine. ucalgary.calibretexts.org

| Reactant | Reagent | Solvent | Product |

|---|---|---|---|

| This compound | Lithium Aluminum Hydride (LiAlH₄) followed by aqueous workup | Ethereal solvent (e.g., THF, Diethyl ether) | 3,3-Diphenylpropylamine |

Electrophilic Aromatic Substitution on Phenyl Moieties

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. byjus.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. byjus.comlkouniv.ac.in

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, respectively, using a Lewis acid catalyst. byjus.comlkouniv.ac.in However, Friedel-Crafts reactions can be unsuccessful on rings with deactivating substituents. openstax.org

The specific outcome and isomer distribution depend heavily on the reaction conditions and the precise electronic influence of the side chain.

| Reaction Type | Typical Reagents | Electrophile | Potential Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitro-3,3-diphenylpropanamide |

| Bromination | Br₂, FeBr₃ | Br⁺ | Bromo-3,3-diphenylpropanamide |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | This compound sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Acyl-3,3-diphenylpropanamide |

Nucleophilic Substitution of Functional Groups

The primary amide group of this compound is a key site for nucleophilic substitution-type reactions, which transform the amide into other functional groups. A notable example is the Hofmann rearrangement, which converts primary amides into primary amines with one fewer carbon atom. wikipedia.orgchemistrywithwiley.com

Hofmann Rearrangement

When this compound is treated with bromine and a strong base, such as sodium hydroxide, it undergoes the Hofmann rearrangement to yield 2,2-diphenylethanamine. wikipedia.orgchemistrysteps.comtcichemicals.com This reaction proceeds through several key steps:

N-Bromination: The reaction begins with the deprotonation of the amide by the base, followed by the attack of the resulting anion on bromine to form an N-bromoamide intermediate.

Second Deprotonation: The base then removes the second, more acidic proton from the nitrogen atom of the N-bromoamide.

Rearrangement: The crucial step involves the rearrangement of the N-bromoamide anion. The 3,3-diphenylpropyl group migrates from the carbonyl carbon to the nitrogen atom, displacing the bromide ion simultaneously. This concerted step results in the formation of an isocyanate intermediate. chemistrysteps.commasterorganicchemistry.com

Hydrolysis: The isocyanate intermediate is then hydrolyzed by water. Nucleophilic addition of water to the isocyanate forms a carbamic acid. chemistrysteps.commasterorganicchemistry.com

Decarboxylation: The carbamic acid is unstable and spontaneously undergoes decarboxylation (loss of carbon dioxide) to furnish the final product, 2,2-diphenylethanamine. wikipedia.orgchemistrysteps.com

| Starting Material | Reagents | Key Intermediate | Final Product |

| This compound | 1. Br₂, NaOH 2. H₂O | 2,2-Diphenylethyl isocyanate | 2,2-Diphenylethanamine |

This table illustrates the key components of the Hofmann rearrangement as applied to this compound.

Cascade and One-Pot Reaction Sequences

While cascade reactions involving Knoevenagel condensation or Michael additions are not prominently documented for this compound itself, its structure lends itself to intramolecular cyclization pathways to form heterocyclic scaffolds.

Knoevenagel Condensation and Subsequent Cyclization

Scientific literature does not provide evidence of this compound participating in Knoevenagel condensation reactions. This reaction typically requires an active methylene group, which is not present in this compound.

Michael Addition Reactions in Complex Scaffold Construction

There is no readily available scientific literature demonstrating the use of this compound as either a donor or acceptor in Michael addition reactions.

Intramolecular Cyclization Pathways

The structure of this compound allows for potential intramolecular cyclization to form a γ-lactam, specifically 4,4-diphenyl-2-pyrrolidone. This transformation involves the formation of a new bond between the amide nitrogen and the γ-carbon. While direct cyclization of the parent amide is challenging, derivatives can be designed to facilitate this process.

One potential pathway involves the activation of the γ-carbon. For example, a derivative of this compound containing a suitable leaving group at the γ-position could undergo intramolecular nucleophilic substitution, where the amide nitrogen acts as the nucleophile to close the five-membered ring.

Another conceptual approach is the Hofmann-Löffler-Freytag reaction. This would require converting this compound to its N-haloamide derivative. Upon treatment with acid and heat or light, a radical rearrangement could occur, leading to the formation of a γ-haloamide, which would then cyclize to the lactam.

The synthesis of substituted pyrrolidones is a well-established area of organic chemistry, often involving the cyclization of linear precursors. diva-portal.orgorganic-chemistry.org For instance, the synthesis of 4-phenyl-2-pyrrolidone (B42324) has been achieved through various routes, including the rearrangement of 3-phenylcyclobutanone (B1345705) or multi-step sequences involving condensation and catalytic hydrogenation followed by decarboxylation. orgsyn.orggoogle.com These strategies highlight the feasibility of forming the pyrrolidone core, which could be adapted for the synthesis of the 4,4-diphenyl analog from a suitable precursor derived from this compound.

| Potential Precursor | Reaction Type | Product |

| γ-Halo-3,3-diphenylpropanamide | Intramolecular Nucleophilic Substitution | 4,4-Diphenyl-2-pyrrolidone |

| N-Halo-3,3-diphenylpropanamide | Hofmann-Löffler-Freytag Reaction | 4,4-Diphenyl-2-pyrrolidone |

This table outlines hypothetical intramolecular cyclization pathways to form 4,4-diphenyl-2-pyrrolidone from derivatives of this compound.

Derivatization Strategies and Analogue Design

Amide N-Substitution Derivatives

Modification of the amide nitrogen atom is a common strategy to alter the polarity, lipophilicity, and metabolic stability of the parent compound. This can range from simple alkyl and aryl additions to the introduction of more complex, heteroatom-rich moieties. A general synthesis route for these derivatives involves reacting 3,3-diphenyl propanoyl chloride with various primary or secondary amines. researchgate.net

The introduction of alkyl or aryl groups at the amide nitrogen can significantly influence the molecule's conformation and interactions with biological targets. Aryl substituents, such as in N,3-diphenylpropanamide, can introduce additional sites for aromatic interactions (e.g., π-π stacking) and can alter the electronic nature of the amide bond. The synthesis of N-aryl amides can be achieved through various methods, including the reaction of phenyl esters with aryl amines. nih.gov

Table 1: Examples of N-Substituted 3,3-Diphenylpropanamide Analogues

| Compound Name | Substituent at Amide Nitrogen | Potential Impact |

|---|---|---|

| N-Methyl-3,3-diphenylpropanamide | Methyl (-CH₃) | Increases lipophilicity; removes H-bond donor capability. |

| N-Ethyl-3,3-diphenylpropanamide | Ethyl (-CH₂CH₃) | Further increases lipophilicity and steric bulk. |

| N,3-Diphenylpropanamide | Phenyl (-C₆H₅) | Introduces aromatic ring for potential π-interactions; increases steric hindrance. |

| N-Benzyl-3,3-diphenylpropanamide | Benzyl (-CH₂C₆H₅) | Adds a flexible aromatic group, increasing lipophilicity and conformational possibilities. |

Incorporating heteroatoms (such as oxygen, sulfur, or additional nitrogen atoms) into the N-substituent can introduce new hydrogen bonding sites, alter polarity, and provide opportunities for chelation with metal ions. nih.gov For instance, substituting the amide nitrogen with groups like morpholine (B109124) or piperazine (B1678402) can enhance aqueous solubility and introduce basic centers. The substitution of electronegative heteroatoms directly at the amide nitrogen can also lead to reduced resonance and pronounced anomeric effects, which alters the chemical reactivity and geometry of the amide bond itself. nih.gov

Substitution on the Propanamide Chain

Substitution at the α-position, adjacent to the carbonyl group, can influence the acidity of the α-proton and introduce a chiral center if a single non-hydrogen substituent is added. While specific research on α-substituted derivatives of this compound is not extensively documented, general synthetic strategies for creating such analogues, like 3-oxo-2,3-diphenylpropanamide, are known in organic chemistry. chemsynthesis.com The incorporation of α-substituents is a key strategy in the development of novel materials, such as thermostable polyhydroxyalkanoates derived from α-substituted hydroxy acids. nih.gov

The β-position, bearing the two phenyl groups, is a critical site for functionalization. The introduction of a hydroxyl group to form 3-Hydroxy-3,3-diphenylpropanamide or an oxo group to create 3-Oxo-3,3-diphenylpropanamide significantly alters the electronic and steric properties of this position. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with biological targets. The synthesis of the hydroxylated analogue can be achieved through the reduction of a nitrile precursor, β-hydroxy-β,β-diphenyl-propionitrile, using reagents like lithium aluminum hydride. prepchem.com The oxo derivative, a β-keto amide, introduces a reactive carbonyl group and can be synthesized from precursors like 3-oxo-N,3-diphenylpropanamide. chemsynthesis.com

Table 2: Key β-Substituted Derivatives of this compound

| Derivative Name | Substituent at β-Position | Key Structural Feature | Synthetic Precursor Example |

|---|---|---|---|

| 3-Hydroxy-3,3-diphenylpropanamide | Hydroxyl (-OH) | Introduces a chiral center and hydrogen bonding capability. | 3-hydroxy-3,3-diphenylpropanenitrile chemsynthesis.com |

| 3-Oxo-3,3-diphenylpropanamide | Oxo (=O) | Forms a β-keto amide moiety. | Benzoylacetonitrile chemicalbook.com |

The introduction of a gem-dialkyl group, most commonly two methyl groups, at the α-position (C2) is a well-known strategy in medicinal chemistry. This modification, as seen in 2,2-Dimethyl-3,3-diphenylpropanamide, can have profound effects on the molecule's conformation and reaction kinetics. This phenomenon is often referred to as the Thorpe-Ingold effect or gem-dimethyl effect. wikipedia.org The increased steric bulk of the gem-dimethyl group can favor certain conformations, potentially pre-organizing the molecule for binding to a target. ucla.edu It can also increase metabolic stability by blocking sites susceptible to enzymatic oxidation. The synthesis of related structures like 2,2-Dimethyl-3-phenylpropanamide has been documented. chemicalbook.comnih.gov

This effect is attributed to the compression of the bond angle between the substituents on the chain, which can accelerate intramolecular reactions and restrict conformational freedom. wikipedia.orgucla.edu

Functionalization of Phenyl Rings

The two phenyl groups on the this compound scaffold are key targets for derivatization. Introducing substituents onto these rings can alter the electronic environment of the molecule and introduce new points of interaction with biological targets. Common strategies include halogenation and the incorporation of various electron-donating or electron-withdrawing groups.

Halogenation is a frequently employed strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the phenyl rings of this compound analogues can modulate several key parameters. For instance, halogens can increase lipophilicity, which may improve membrane permeability and oral bioavailability. Furthermore, the introduction of a halogen atom can block sites of metabolism, thereby increasing the metabolic stability and half-life of the compound.

The synthesis of such halogenated derivatives, for example, N-(2-bromophenyl)-3,3-diphenylpropanamide or N-(3-iodophenyl)-3,3-diphenylpropanamide, would typically be achieved through the condensation of 3,3-diphenylpropanoic acid with the corresponding halogenated aniline (B41778) (e.g., 2-bromoaniline (B46623) or 3-iodoaniline).

The specific halogen and its position on the phenyl ring are critical variables that can influence biological activity. The table below summarizes the properties of common halogens used in analogue design.

| Halogen | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Common Effects in Drug Design |

|---|---|---|---|

| Fluorine (F) | 1.47 | 3.98 | Can block metabolic sites, increase binding affinity through specific interactions, and lower pKa of nearby basic groups. |

| Chlorine (Cl) | 1.75 | 3.16 | Increases lipophilicity, can participate in halogen bonding, and often used to fill hydrophobic pockets in target proteins. |

| Bromine (Br) | 1.85 | 2.96 | Significantly increases lipophilicity and serves as a strong halogen bond donor. |

| Iodine (I) | 1.98 | 2.66 | Provides the largest increase in lipophilicity and is the strongest halogen bond donor among the stable halogens. |

Beyond halogenation, the introduction of a diverse range of functional groups allows for the fine-tuning of the electronic properties of the phenyl rings. These groups are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). ucalgary.ca This strategy is fundamental in SAR studies to modulate the interaction of the compound with its biological target. nih.govrti.org

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃), decrease the electron density of the phenyl ring. wikipedia.orglibretexts.org This alteration can be beneficial for several reasons. EWGs can introduce new hydrogen bonding capabilities, alter the acidity or basicity of other functional groups in the molecule, and change the molecule's susceptibility to metabolic enzymes. libretexts.org In some series of compounds, the presence of EWGs has been shown to improve inhibitory activity against certain biological targets. nih.govmdpi.com

The choice and placement (ortho, meta, or para) of these functional groups are critical for optimizing the desired biological effect. The electronic influence of a substituent can vary significantly depending on its position on the phenyl ring. ic.ac.uk

The following table provides examples of common EDGs and EWGs and their typical effects.

| Group Type | Examples | Chemical Formula | Primary Electronic Effect |

|---|---|---|---|

| Electron-Donating (Activating) | Amino | -NH₂ | +M (strong), -I (weak) |

| Hydroxyl | -OH | +M (strong), -I (moderate) | |

| Alkoxy (e.g., Methoxy) | -OCH₃ | +M (strong), -I (moderate) | |

| Alkyl (e.g., Methyl) | -CH₃ | +I (weak) | |

| Electron-Withdrawing (Deactivating) | Nitro | -NO₂ | -M (strong), -I (strong) |

| Trifluoromethyl | -CF₃ | -I (strong) | |

| Cyano | -CN | -M (strong), -I (strong) | |

| Carbonyl (e.g., Ester) | -COOR | -M (moderate), -I (moderate) |

Key: +M = Mesomeric (Resonance) Donating, -M = Mesomeric (Resonance) Withdrawing, +I = Inductive Donating, -I = Inductive Withdrawing.

Role As a Synthetic Intermediate in Organic Synthesis

Precursor in Complex Organic Molecule Synthesis

The chemical reactivity of 3,3-diphenylpropanamide allows it to be a foundational component in the synthesis of elaborate organic structures. Its amide and diphenylmethyl functionalities provide active sites for a variety of chemical transformations, enabling its use as a starting material for advanced chemical scaffolds and heterocyclic compounds.

The diphenylpropanamide scaffold has emerged from the broader evolution of organic synthesis as a valuable building block. nih.gov Derivatives of this compound are crucial intermediates in the creation of more complex molecules. For instance, substituted versions of this compound are utilized in the synthesis of novel organic and pharmaceutical compounds. researchgate.netrsc.org

The synthesis of these advanced scaffolds often involves multiple steps where the core structure of this compound is modified or built upon. One notable application is in the development of organocatalysts. For example, N-(6-aminopyridin-2-yl)-3,3-diphenylpropanamide has been used as a precursor in the synthesis of modulable interlocked prolinamides, which function as organocatalysts in various enamine-activated processes. sciforum.net This highlights the role of the this compound backbone in creating sophisticated, three-dimensional catalytic structures.

The general process for utilizing this compound derivatives in multi-step synthesis can be summarized as follows:

| Step | Description | Reactants | Conditions | Product Type |

| 1 | Functionalization | 3,3-Diphenylpropanoyl chloride, Various amines/amino acids | - | Substituted this compound derivatives rsc.org |

| 2 | Coupling/Cyclization | Functionalized derivative, Coupling agents | Varies | Complex molecular scaffolds sciforum.net |

This table is interactive. Click on the headers to sort.

These synthetic pathways demonstrate the utility of this compound as a versatile starting point for generating structurally diverse and functionally complex molecules.

Heterocyclic compounds are a cornerstone of medicinal chemistry and material science. While direct synthesis of pyridines, thiophenes, and naphthyridines from this compound is not extensively documented, its derivatives serve as precursors for such structures. The synthesis of these heterocycles often involves cyclization reactions where the atoms of the heterocyclic ring are provided by one or more precursor molecules.

Pyridines: The synthesis of pyridine (B92270) rings can be achieved through various condensation and cycloaddition reactions. baranlab.org For example, a common approach involves the condensation of carbonyl compounds with ammonia (B1221849) or its derivatives. baranlab.org While a direct link to this compound is not prominent, its structural motifs can be envisioned as components in precursors for pyridine synthesis. For instance, derivatives containing carbonyl or active methylene (B1212753) groups could potentially participate in Hantzsch-like pyridine synthesis.

Thiophenes: Thiophene (B33073) synthesis often relies on reactions involving a sulfur source with a suitable carbon backbone. derpharmachemica.com The Paal-Knorr thiophene synthesis, for example, involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent. derpharmachemica.com Derivatives of this compound could be chemically modified to incorporate such functionalities, thereby serving as precursors for thiophene rings. Thiophene derivatives are significant for their applications in photoluminescent materials and as precursors for other complex compounds. researchgate.net

Naphthyridines: Naphthyridines, which are composed of two fused pyridine rings, are synthesized through various strategies, including Skraup reactions and cycloadditions. nih.govthieme-connect.de The synthesis often starts from substituted pyridines. nih.gov A derivative of this compound that incorporates a pyridine ring, such as N-(6-aminopyridin-2-yl)-3,3-diphenylpropanamide, could potentially be a precursor for naphthyridine synthesis through further annulation reactions. sciforum.net

The table below outlines general synthetic strategies for these heterocycles, where derivatives of this compound could potentially be employed as starting materials after appropriate functionalization.

| Heterocycle | General Synthetic Strategy | Potential Precursor Functionality |

| Pyridine | Condensation of dicarbonyls with ammonia baranlab.org | 1,5-dicarbonyl derivative |

| Thiophene | Paal-Knorr Synthesis derpharmachemica.com | 1,4-dicarbonyl derivative |

| Naphthyridine | Skraup Synthesis from aminopyridines nih.gov | Aminopyridine derivative |

This table is interactive. Click on the headers to sort.

Intermediate in Material Science Precursor Synthesis

The structural features of this compound also make it an attractive intermediate for the synthesis of precursors used in material science. Its aromatic rings and modifiable amide group allow for the tuning of electronic and physical properties in the resulting materials.

This compound and its derivatives can act as building blocks for novel organic materials. researchgate.net The presence of two phenyl groups provides a rigid, aromatic core that can be desirable in materials designed for applications in organic electronics and photonics. researchgate.net By modifying the amide group or the phenyl rings, the electronic properties, solubility, and processability of the resulting materials can be controlled. These tailored organic molecules can then be used as monomers or precursors for the development of advanced materials with specific functionalities.

In the field of polymer chemistry, derivatives of this compound can be incorporated into polymer backbones or as side chains to enhance the properties of the resulting polymers. For example, incorporating the this compound moiety into a polymer matrix can improve its thermal stability and mechanical properties. researchgate.net

Furthermore, derivatives of this compound have been utilized in the synthesis of complex polymeric architectures, such as interlocked systems. The synthesis of researchgate.netrotaxanes, which feature a mechanically interlocked structure, has been achieved using a diacylaminopyridine moiety derived from this compound to direct the formation of the interlocked structure. sciforum.net This demonstrates the utility of this compound in creating advanced polymeric materials with unique topologies and properties.

The general steps for creating polymers from this compound-based precursors are outlined below:

| Polymer Type | Synthesis Strategy | Precursor | Key Features |

| Modified Polymers | Incorporation into existing polymer matrices | 3-Hydroxy-3,3-diphenylpropanamide researchgate.net | Enhanced thermal and mechanical stability researchgate.net |

| Interlocked Polymers | Template-directed synthesis | N-(6-aminopyridin-2-yl)-3,3-diphenylpropanamide derivative sciforum.net | Controlled topology and catalytic activity sciforum.net |

This table is interactive. Click on the headers to sort.

Advanced Applications in Chemical Research and Materials Science

Supramolecular Chemistry

The non-covalent interactions and specific recognition capabilities of molecules are the focus of supramolecular chemistry. Within this field, 3,3-diphenylpropanamide and its derivatives have emerged as key components in the design and synthesis of sophisticated supramolecular systems.

Components in Mechanically Interlocked Molecules (e.g., Rotaxanes)

Mechanically interlocked molecules (MIMs) are architectures where two or more components are physically entangled and cannot be separated without breaking a covalent bond. Rotaxanes, a prominent class of MIMs, consist of a dumbbell-shaped molecule threaded through a macrocycle. A derivative of this compound, specifically N-(6-aminopyridin-2-yl)-3,3-diphenylpropanamide, has been instrumental in the synthesis of nih.govrotaxanes.

In a notable study, this derivative was used to construct the thread of a rotaxane that also incorporated a prolinamide unit. The synthesis involved an amidation reaction between Boc-protected trans-4-hydroxy-L-proline and N-(6-aminopyridin-2-yl)-3,3-diphenylpropanamide, followed by esterification and a five-component reaction to form the interlocked structure. nih.gov The presence of the bulky diphenyl groups on the propanamide moiety contributes to the steric hindrance necessary to prevent the dethreading of the macrocycle, a critical feature for the stability of the rotaxane.

Host-Guest Chemistry Applications

Host-guest chemistry involves the formation of unique structural complexes through non-covalent interactions between a larger host molecule and a smaller guest molecule. While direct applications of this compound as a host or guest are not extensively documented in dedicated studies, its structural motifs are relevant to the principles of molecular recognition that underpin host-guest chemistry. The phenyl groups can participate in π-π stacking interactions, and the amide group is a hydrogen bond donor and acceptor. These features make derivatives of this compound potentially valuable components in the design of host molecules with specific binding cavities or as guests that can be recognized by appropriate hosts. For instance, the incorporation of this moiety into larger molecular frameworks could create pre-organized pockets suitable for encapsulating complementary guest molecules.

Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The development of efficient and selective organocatalysts is a significant area of research, and derivatives of this compound have been integrated into catalytically active systems.

Development of Prolinamide-Based Organocatalysts

The aforementioned nih.govrotaxanes, synthesized using a derivative of this compound, have been investigated as prolinamide-based organocatalysts. nih.gov Prolinamides are a well-established class of organocatalysts, and by incorporating them into a mechanically interlocked architecture, researchers aim to modulate their catalytic activity and selectivity. The rotaxane structure can create a unique microenvironment around the catalytically active prolinamide unit, influencing the approach of substrates and the transition state of the catalyzed reaction.

Catalysis in Asymmetric Enamine-Mediated Processes

The prolinamide-based rotaxanes incorporating the this compound derivative have been successfully employed as organocatalysts in asymmetric enamine-mediated processes. nih.gov These reactions, which proceed through a transiently formed enamine species, are fundamental in organic synthesis for the construction of chiral molecules. The mechanical bond in the rotaxane was found to significantly enhance the catalytic ability compared to the non-interlocked thread alone. For example, in the asymmetric Michael addition of propanal to nitrostyrene, the rotaxane catalyst demonstrated superior performance.

| Catalyst | Conversion (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|

| Non-interlocked Thread | 75 | 81:19 |

| nih.govRotaxane | >99 | 89:11 |

The data clearly indicates that the mechanically interlocked structure of the rotaxane leads to both higher conversion and improved enantioselectivity in this asymmetric transformation.

Advanced Materials Science Applications

The integration of this compound and its derivatives into polymeric structures and other materials is an emerging area of interest, with the potential to create advanced materials with tailored properties. While extensive research in this specific area is still developing, the inherent properties of the this compound moiety suggest its utility in enhancing the thermal and mechanical characteristics of polymers. The rigid diphenylmethane (B89790) unit can contribute to the stiffness and thermal stability of a polymer chain, while the amide group can promote interchain hydrogen bonding, further enhancing mechanical strength. The incorporation of such structures into high-performance polymers like aramids and polyimides is a promising strategy for developing next-generation materials for demanding applications.

Development of Novel Organic Materials and Polymers

The synthesis of novel polymers often involves the use of bifunctional monomers that can undergo polymerization to form long-chain molecules. High-performance polymers like aromatic polyamides and poly(amide-imide)s are valued for their thermal stability and mechanical strength. ntu.edu.twncl.res.inmdpi.commdpi.com The development of these materials frequently incorporates rigid aromatic units to enhance their physical properties. ncl.res.inmdpi.com

For a compound like this compound to be a viable candidate for polymer synthesis, it would typically require modification to introduce a second reactive functional group, creating a monomer that can be linked into a polymer chain. For instance, derivatives of 3,3-diphenylpropanoic acid could theoretically be functionalized to create diamines or dicarboxylic acids, which are standard monomers for polyamides. mdpi.comresearchgate.net However, a thorough review of scientific databases indicates a lack of studies focused on the synthesis and characterization of polymers specifically derived from this compound or its functionalized monomers. The bulky diphenyl group is a notable structural feature that could influence polymer properties, such as solubility and amorphousness, by disrupting chain packing. ntu.edu.tw Despite this potential, research has not yet been published that explores the polymerization of this compound-based monomers or the properties of the resulting materials.

Applications in Organic Electronics and Photonics (as building block)

Organic electronics and photonics utilize carbon-based materials, known as organic semiconductors, for applications in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netrsc.orgsigmaaldrich.com The performance of these devices is intrinsically linked to the molecular structure of the organic materials used. researchgate.netnih.govnih.gov Key characteristics of these "building blocks" include extended π-conjugated systems and specific electron-donating or electron-withdrawing groups to tune their electronic properties. researchgate.netfrontiersin.org

While a vast array of organic molecules have been synthesized and investigated for these applications, this compound is not among the compounds prominently featured in the literature for organic electronics or photonics. The structure of this compound lacks the extended conjugation that is typically a prerequisite for efficient charge transport and light emission in organic semiconductor materials. Although diphenyl-containing moieties are found in some organic semiconductors, the specific scaffold of this compound has not been identified as a useful building block in this field. nih.govnih.gov Consequently, there are no detailed research findings or data tables available that describe its use or performance in organic electronic and photonic devices.

Based on a comprehensive search of available scientific literature, it has been determined that there are no published theoretical and computational studies specifically focused on this compound that cover the detailed outline requested.

Density Functional Theory (DFT) for Molecular Geometry Optimization: No studies were found that reported optimized geometrical parameters (bond lengths, bond angles, dihedral angles) for this molecule using DFT methods.

HOMO-LUMO Analysis and Electronic Properties: There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the resulting energy gap, or other electronic properties derived from this analysis for this compound.

Molecular Electrostatic Potential (MESP) Surface Analysis: Literature containing MESP maps to describe the electrophilic and nucleophilic regions of this compound could not be located.

Computational NMR Chemical Shift Prediction: While experimental NMR data exists for this compound, no studies were found that report computationally predicted ¹H and ¹³C NMR chemical shifts for comparison.

Vibrational Spectroscopy (IR, Raman) Computational Modeling: There are no published works detailing the computational modeling of the infrared or Raman spectra of this compound, which would involve predicting vibrational frequencies and their corresponding assignments.

Therefore, it is not possible to generate an article that adheres to the strict and specific requirements of the provided outline, as the foundational research data for these theoretical and computational topics on this compound is not present in the public scientific domain.

Theoretical and Computational Studies of 3,3 Diphenylpropanamide

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms through computational chemistry provides profound insights into how chemical transformations occur at a molecular level. For a molecule like 3,3-Diphenylpropanamide, these studies would typically involve quantum mechanical calculations to map out the potential energy surface of a reaction, identifying the most favorable pathways.

Transition State Analysis in Chemical Reactions

Transition state theory is a cornerstone of understanding chemical reactivity. Computational analysis is used to locate and characterize the geometry and energy of transition states—the highest energy points along a reaction coordinate. This analysis helps in determining the activation energy, which is crucial for predicting reaction rates. For reactions involving this compound, such as its synthesis or degradation, identifying the transition states would be key to optimizing reaction conditions. However, no specific transition state analyses for reactions involving this compound have been reported.

Conformation and Dynamics Studies

The three-dimensional shape and flexibility of a molecule are critical to its physical and biological properties. Computational methods allow for the exploration of a molecule's conformational space and its dynamic behavior over time.

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. By rotating the single bonds in this compound, a complex potential energy landscape can be generated. This landscape reveals the relative stabilities of different conformers and the pathways for interconversion. Such information is vital for understanding how the molecule might interact with other molecules or biological targets. Unfortunately, a detailed conformational analysis and the corresponding energy landscape for this compound are not documented in the literature.

A hypothetical conformational analysis would likely focus on the rotation around the C2-C3 bond and the C-N bond, and how the bulky phenyl groups influence the stable geometries. An example of data that could be generated from such a study is presented below for illustrative purposes.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C2-C3) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | 60° | 1.2 |

| Eclipsed | 0° | 5.0 |

This table is for illustrative purposes only and is not based on actual experimental or computational data for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a "computational microscope" to observe the motion of atoms in a molecule over time. An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to predict their movements. These simulations can reveal how the molecule behaves in solution, its flexibility, and how it might change its shape to interact with other entities. Such simulations could provide valuable insights, for instance, into its potential as a pharmaceutical agent by observing its interaction with a target protein. However, no specific molecular dynamics simulation studies for this compound have been published.

The results of an MD simulation could be summarized in a table showing fluctuations in key structural parameters.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation

| Parameter | Average Value | Standard Deviation |

| C2-C3 Bond Length (Å) | 1.54 | 0.02 |

| Phenyl Ring Torsion (°) | 45.3 | 10.2 |

| End-to-End Distance (Å) | 5.8 | 0.5 |

This table is for illustrative purposes only and is not based on actual experimental or computational data for this compound.

Analytical Techniques for Characterization in Research

Spectroscopic Characterization Methods

Spectroscopic techniques are pivotal for elucidating the structural features of 3,3-Diphenylpropanamide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of an organic molecule. Both ¹H NMR and ¹³C NMR are routinely employed to characterize this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals corresponding to the aromatic protons of the two phenyl groups, the methine proton (CH), the methylene (B1212753) protons (CH₂), and the amide protons (NH₂). The integration of these signals confirms the number of protons in each environment, while their splitting patterns (e.g., doublets, triplets, multiplets) reveal adjacent proton-proton couplings, which helps in assembling the molecular fragments.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. Each unique carbon atom in this compound will give a distinct signal. This includes the carbonyl carbon of the amide group, the methine and methylene carbons in the propane (B168953) chain, and the various aromatic carbons of the two phenyl rings (including the ipso, ortho, meta, and para carbons). The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

The following table summarizes the expected chemical shifts for the key protons and carbons in this compound, based on typical values for similar structural motifs.

| Atom | NMR Type | Expected Chemical Shift (ppm) | Description |

| Amide Protons | ¹H NMR | 5.5 - 8.5 | Broad singlet, exchangeable with D₂O |

| Aromatic Protons | ¹H NMR | 7.0 - 7.5 | Multiplet, corresponding to the 10 protons on the two phenyl rings |

| Methine Proton | ¹H NMR | 4.0 - 4.5 | Triplet, coupled to the adjacent methylene protons |

| Methylene Protons | ¹H NMR | 2.5 - 3.0 | Doublet, coupled to the adjacent methine proton |

| Carbonyl Carbon | ¹³C NMR | 170 - 175 | Amide carbonyl carbon |

| Aromatic Carbons | ¹³C NMR | 125 - 145 | Multiple signals for the different carbons of the phenyl rings |

| Methine Carbon | ¹³C NMR | 45 - 55 | - |

| Methylene Carbon | ¹³C NMR | 40 - 50 | - |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. d-nb.infoupi.edu The FTIR spectrum of this compound would display characteristic absorption bands that confirm the presence of the amide and phenyl functional groups.

Key expected vibrational frequencies are detailed in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretching | 3100 - 3500 | Medium (often two bands for -NH₂) |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=O (Amide I) | Stretching | 1630 - 1680 | Strong |

| N-H (Amide II) | Bending | 1550 - 1640 | Medium to Strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak (multiple bands) |

The presence of a strong absorption band around 1650 cm⁻¹ is a key indicator of the carbonyl group in the amide functionality. The N-H stretching vibrations, appearing as one or two bands in the 3100-3500 cm⁻¹ region, further confirm the primary amide group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromaticity and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk For this compound, the absorption of UV light is primarily due to the presence of the two phenyl rings, which are chromophores. tanta.edu.eg The π-electrons in the aromatic systems can be excited from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of benzene (B151609) and its derivatives. These are typically:

A strong absorption band (the E2-band) around 200-210 nm, corresponding to a π → π* transition.

A weaker absorption band (the B-band) around 250-270 nm, which arises from a symmetry-forbidden π → π* transition in the benzene ring. youtube.com The presence of the propanamide substituent may cause a slight shift in the position and intensity of these bands.

The electronic transitions observed are primarily π → π* transitions associated with the aromatic rings. uzh.ch Transitions involving the non-bonding electrons of the amide group (n → π*) are also possible but are generally much weaker in intensity. shu.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., EIMS, LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.gov For this compound, techniques like Electron Ionization Mass Spectrometry (EIMS) or Electrospray Ionization coupled with tandem mass spectrometry (LC-MS/MS) can be utilized. ncsu.edu

Upon ionization, the this compound molecule will form a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which corresponds to its molecular weight. This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. A study on the closely related N-phenyl-3-(phenylthio)propanamides provides insight into likely fragmentation pathways, which often involve the cleavage of the amide bond or bonds within the propane chain. nih.gov

The expected key fragments for this compound would arise from:

α-cleavage: Cleavage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: If applicable, though less common for this specific structure.

Cleavage of the C-C bond in the propane chain, leading to the formation of a stable diphenylmethyl cation.

Analysis of these fragment ions allows for the confirmation of the molecular structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the parent ion and its fragments.

| Ion | Proposed Structure/Formation | Expected m/z |

| [M]⁺ | Molecular Ion | 225.29 |

| [M - NH₂]⁺ | Loss of the amino group | 209.28 |

| [C₁₅H₁₅]⁺ | Diphenylmethyl cation from cleavage of the C-C bond adjacent to the carbonyl group | 195.27 |

| [C₆H₅]₂CH⁺ | Diphenylmethyl cation | 167.23 |

| [C₇H₇]⁺ | Tropylium ion | 91.13 |

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. nih.gov It is widely used to determine the purity of synthesized this compound. researchgate.netresearchgate.net

In a typical HPLC analysis, a solution of the compound is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the mixture separate based on their differential interactions with the stationary and mobile phases. For a non-polar compound like this compound, reversed-phase HPLC is commonly employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

The purity of the this compound sample is determined by monitoring the eluent with a detector, typically a UV detector set at a wavelength where the compound absorbs strongly (e.g., around 254 nm, due to the phenyl groups). A pure sample should ideally show a single, sharp peak in the chromatogram. The presence of additional peaks would indicate the presence of impurities. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis.

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. nih.gov However, direct analysis of this compound by GC is challenging. The presence of the amide functional group leads to strong intermolecular hydrogen bonding, which significantly lowers the compound's volatility and increases its boiling point. researchgate.net Furthermore, the polar nature of the amide group can cause poor peak shape and adsorption on standard GC columns. researchgate.net

To overcome these limitations, a necessary step is the chemical modification of the analyte into a more volatile and thermally stable form through a process called derivatization. researchgate.netphenomenex.com For amides like this compound, the "active" hydrogen on the amide nitrogen is the primary target for derivatization. phenomenex.comphenomenex.blog The two most common strategies applicable would be silylation and acylation. researchgate.net

Silylation: This is a prevalent method where the active hydrogen is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.comcolostate.edu Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for derivatizing amides. phenomenex.com The reaction converts the polar N-H bond into a non-polar N-Si(CH₃)₃ bond, disrupting hydrogen bonding and increasing volatility. phenomenex.blog The reactivity for silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide, indicating that amides are among the more challenging functional groups to derivatize, potentially requiring elevated temperatures and longer reaction times for the reaction to go to completion.

Acylation: This process involves introducing an acyl group, which also serves to replace the active hydrogen, thereby reducing polarity. colostate.edu Reagents like fluorinated anhydrides (e.g., heptafluorobutyric anhydride) are often used. A key advantage of using fluorinated reagents is that the resulting derivatives exhibit high sensitivity towards electron capture detectors (ECD), enabling trace-level analysis. nih.gov

Solid-State Characterization

The analysis of a compound in its solid state provides crucial information about its crystal structure and macroscopic morphology. These characteristics are fundamental to its physical properties, such as melting point and solubility.

X-ray Diffraction (XRD) for Crystal Structure Analysis

X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By measuring the angles and intensities of X-rays diffracted by the crystal lattice, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed. wikipedia.org This information is invaluable for understanding how the molecule packs in the solid state, which is influenced by factors like hydrogen bonding from the amide group and potential π-stacking from the phenyl rings. researchgate.net

Despite the power of this technique, a search of the Cambridge Crystallographic Data Centre (CCDC), the world's repository for small-molecule crystal structures, and the broader scientific literature did not yield a publicly available crystal structure for this compound. Therefore, specific details on its unit cell parameters, space group, and molecular conformation in the solid state are not known. For related aromatic amides, crystal packing is often dominated by hydrogen-bonding networks involving the amide N-H and C=O groups, forming chains or dimeric motifs. researchgate.net

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy is a high-resolution imaging technique used to examine the surface topography and morphology of solid materials. fiveable.me In the context of a crystalline compound like this compound, SEM would be employed to visualize the external shape, or "habit," of its crystals. azom.com The crystal habit is a macroscopic expression of the internal crystal structure and can be influenced by the conditions of crystallization, such as the solvent used and the rate of cooling. fiveable.me

SEM images can reveal whether the crystals are, for example, needle-like (acicular), plate-like, or prismatic. fiveable.me This morphological information is important in materials science and pharmaceutical development as it can affect properties like flowability and dissolution rate. As with XRD, specific research detailing the crystal morphology of this compound through SEM analysis is not available in the surveyed literature. General principles suggest that the growth of different crystal faces could be influenced by intermolecular interactions with solvent molecules, potentially allowing for the control of the crystal habit by selecting an appropriate crystallization solvent.

Future Research Directions

Exploration of Novel Synthetic Pathways to 3,3-Diphenylpropanamide Derivatives

The exploration of new synthetic methodologies is fundamental to advancing the applications of this compound. hilarispublisher.com Future work will likely focus on creating a diverse library of derivatives to explore a wider chemical space. Research efforts are anticipated in several key areas:

Advanced Cross-Coupling Reactions: Modern catalytic cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, could be employed to functionalize the phenyl rings of this compound. hilarispublisher.com This would allow for the introduction of a wide array of substituents, tuning the electronic and steric properties of the molecule for specific applications.

C-H Activation: Direct C-H activation and functionalization represent a powerful and atom-economical approach to creating derivatives. Future research could target the selective activation of specific C-H bonds on the aromatic rings or the aliphatic backbone, bypassing the need for pre-functionalized starting materials.

Diversity-Oriented Synthesis: The development of synthetic routes that allow for the rapid assembly of complex molecular scaffolds from simple precursors is a major goal in medicinal chemistry. hilarispublisher.com Applying this approach to this compound could generate libraries of structurally diverse compounds for screening in various applications, from organocatalysis to materials science. For instance, the core structure has already been incorporated into more complex molecules like N-(6-aminopyridin-2-yl)-3,3-diphenylpropanamide, which serves as a precursor in the synthesis of mechanically interlocked molecules. researchgate.net

| Synthetic Strategy | Potential Outcome | Relevance to this compound |

| Palladium-Catalyzed Cross-Coupling | Introduction of diverse functional groups (e.g., alkyl, aryl, cyano) onto the phenyl rings. | Tuning electronic properties, creating new ligands or material precursors. |

| Direct C-H Activation | More atom-economical and efficient synthesis of derivatives. | Reduces synthetic steps and waste compared to traditional methods. |

| Diversity-Oriented Synthesis | Rapid generation of a wide range of structurally distinct derivatives. | Accelerates discovery of new compounds with desired properties. |

Development of Green Chemistry Approaches for its Synthesis